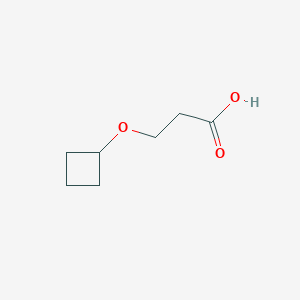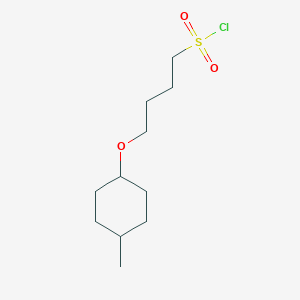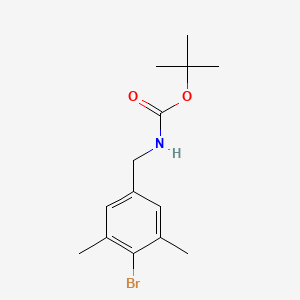
tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and two methyl groups attached to a benzylcarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate typically involves the reaction of 4-bromo-3,5-dimethylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbamate group into an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of new carbamate derivatives with different substituents.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on enzyme activity and protein interactions. It may also serve as a probe to investigate the mechanisms of enzyme inhibition.
Medicine: this compound has potential applications in drug development. Its carbamate structure can be modified to create prodrugs or active pharmaceutical ingredients with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- tert-Butyl 4-bromo-3,5-dimethoxybenzoate
- tert-Butyl 4-bromo-3-methylbenzylcarbamate
- tert-Butyl 4-bromo-3,5-dimethylphenylcarbamate
Comparison: tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate is unique due to the presence of both bromine and tert-butyl groups, which confer specific chemical reactivity and steric properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromo-3,5-dimethylphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-9-6-11(7-10(2)12(9)15)8-16-13(17)18-14(3,4)5/h6-7H,8H2,1-5H3,(H,16,17) |
InChI Key |
UJOHVORDLJLIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate](/img/structure/B13489208.png)
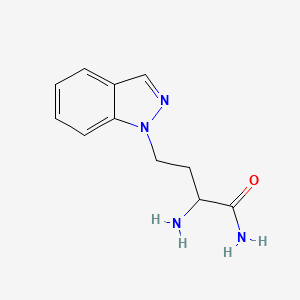
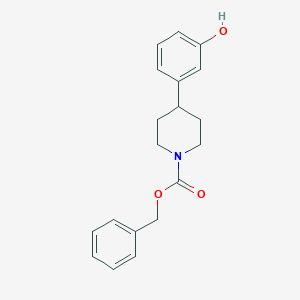
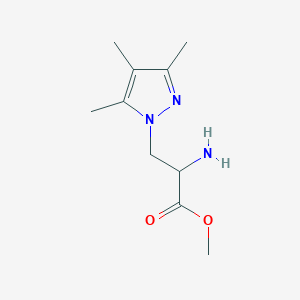
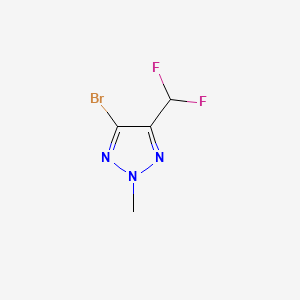
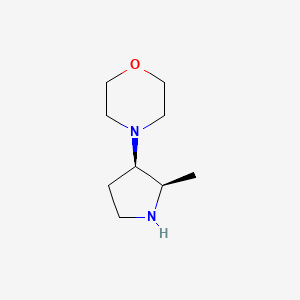
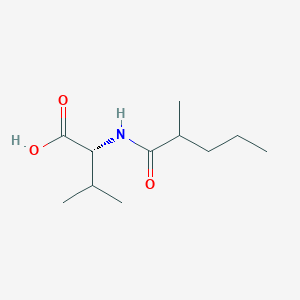
![(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)
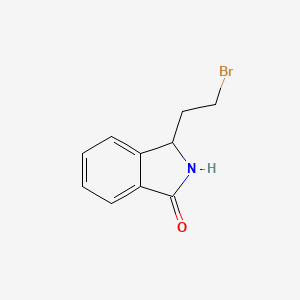
![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)
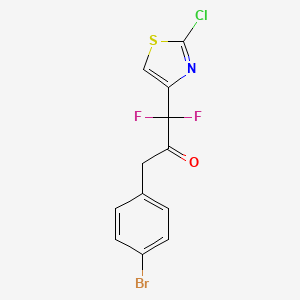
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)
